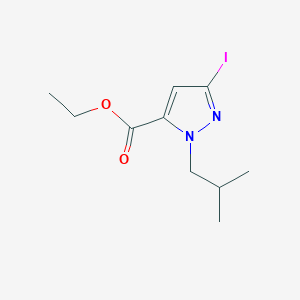

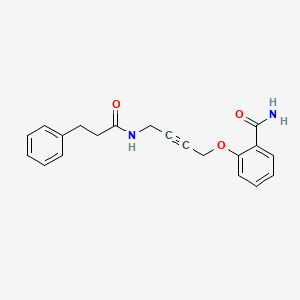

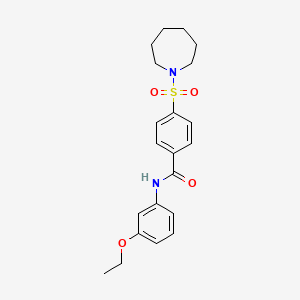

![molecular formula C21H16ClN3O3S2 B2484779 2-{[3-(4-氯苯基)-4-氧代-3H,4H-噻吩并[3,2-d]嘧啶-2-基]硫代}-N-(3-甲氧基苯基)乙酰胺 CAS No. 440325-43-9](/img/structure/B2484779.png)

2-{[3-(4-氯苯基)-4-氧代-3H,4H-噻吩并[3,2-d]嘧啶-2-基]硫代}-N-(3-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin derivatives often involves multi-step reactions starting from basic heterocyclic compounds. A typical approach might involve the condensation of substituted thiophenes with chloroacetamide derivatives, followed by cyclization and functional group modifications (Huang et al., 2020). Another method includes the Gewald reaction, a tandem aza-Wittig reaction, and cyclization processes for constructing the pyrimidin-4(3H)-one framework, which showcases the complexity and versatility in synthesizing these compounds (Liangde Lu et al., 2012).

Molecular Structure Analysis

Molecular structure determination of thieno[3,2-d]pyrimidines typically employs crystallography, revealing folded conformations around the thioacetamide bridge and intramolecular hydrogen bonding that stabilizes the structure (Subasri et al., 2016). This folded conformation is significant for the compound's interaction with biological targets.

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidines participate in various chemical reactions, such as cyclization reactions to form pyridin-2(1H)-ones when reacted with heterocyclic amines, highlighting their chemical versatility (Savchenko et al., 2020). Their ability to undergo transformations under different conditions is crucial for synthesizing derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystal structure, are essential for understanding their behavior in biological systems. Studies using crystallography provide insights into their solid-state structures, which can influence solubility and bioavailability (Sarojini et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and enzymes, are critical for the compound's potential as a medicinal agent. For instance, the presence of a sulfanyl group can significantly affect the compound's electron distribution and its interaction with biological targets, potentially enhancing its activity or specificity (Gangjee et al., 1996).

科学研究应用

治疗潜力

该化合物属于吡啶并嘧啶类,这类化合物已显示出治疗潜力,或已被批准用于治疗 . 吡啶并嘧啶部分存在于相关药物中,近年来,它已被用于开发新的疗法 .

抗肿瘤活性

吡啶并[2,3-d]嘧啶,包括该化合物,已显示出广泛的活性,包括抗肿瘤活性 . 它们已被研究作为各种癌症靶标的潜在抑制剂,包括酪氨酸激酶、细胞外调节蛋白激酶 - ABL 激酶、磷脂酰肌醇-3 激酶、雷帕霉素哺乳动物靶标、p38 丝裂原活化蛋白激酶、BCR-ABL、二氢叶酸还原酶、细胞周期蛋白依赖性激酶、磷酸二酯酶、KRAS 和成纤维细胞生长因子受体 .

抗菌活性

除了抗肿瘤活性外,吡啶并[2,3-d]嘧啶还显示出抗菌活性 . 这使得它们成为开发新的抗菌剂的潜在候选药物。

中枢神经系统抑制活性

吡啶并[2,3-d]嘧啶还显示出中枢神经系统抑制活性 . 这表明它们可用于治疗与中枢神经系统相关的疾病。

抗惊厥活性

吡啶并[2,3-d]嘧啶的抗惊厥活性也已报道 . 这使得它们成为开发新的抗惊厥药物的潜在候选药物。

解热活性

吡啶并[2,3-d]嘧啶已显示出解热活性 . 这表明它们可用于治疗发烧。

二氢叶酸还原酶 (DHFR) 抑制

该化合物通过抑制二氢叶酸还原酶 (DHFR) 对大鼠肉瘤显示出良好的抗肿瘤作用 .

合成

先前已报道了开发吡啶并[2,3-d]嘧啶(包括该化合物)的各种方法,这些方法通过缩合技术和吡啶环化反应,在固相和液相中进行 .

作用机制

未来方向

属性

IUPAC Name |

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S2/c1-28-16-4-2-3-14(11-16)23-18(26)12-30-21-24-17-9-10-29-19(17)20(27)25(21)15-7-5-13(22)6-8-15/h2-11H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYHPJQJNNVFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

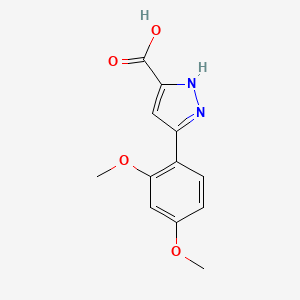

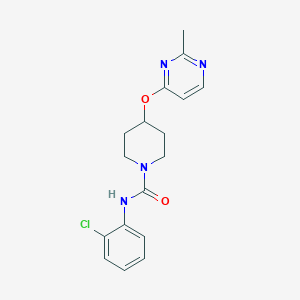

![1-(2-Methoxy-5-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2484698.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2484701.png)

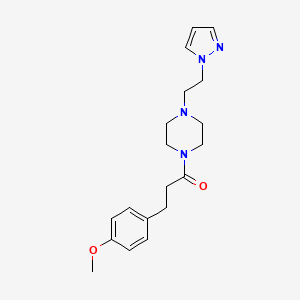

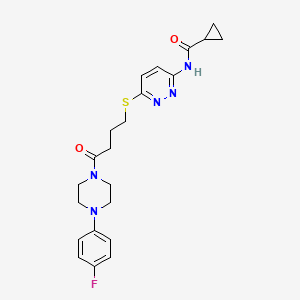

![N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484706.png)

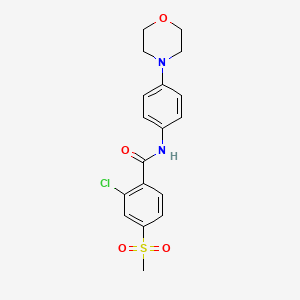

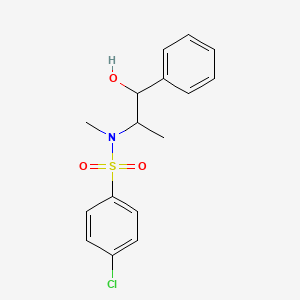

![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2484708.png)

![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)